Ici 213689

Descripción

Propiedades

Número CAS |

124190-28-9 |

|---|---|

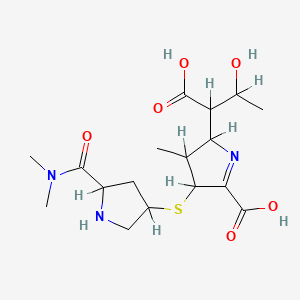

Fórmula molecular |

C17H27N3O6S |

Peso molecular |

401.5 g/mol |

Nombre IUPAC |

(2S,3R,4S)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid |

InChI |

InChI=1S/C17H27N3O6S/c1-7-12(11(8(2)21)16(23)24)19-13(17(25)26)14(7)27-9-5-10(18-6-9)15(22)20(3)4/h7-12,14,18,21H,5-6H2,1-4H3,(H,23,24)(H,25,26)/t7-,8-,9+,10+,11-,12-,14+/m1/s1 |

Clave InChI |

CDYPSIIDXKMBLV-CFINEGTKSA-N |

SMILES isomérico |

C[C@H]1[C@@H](C(=N[C@H]1[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)S[C@H]2C[C@H](NC2)C(=O)N(C)C |

SMILES canónico |

CC1C(C(=NC1C(C(C)O)C(=O)O)C(=O)O)SC2CC(NC2)C(=O)N(C)C |

Sinónimos |

H 4295 H-4295 ICI 213689 ICI-213,689 ICI-213689 ZM 213,689 ZM213689 |

Origen del producto |

United States |

Actividad Biológica

The compound 2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic acid , often referred to as a derivative of meropenem, exhibits significant biological activities that are of interest in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H27N3O6S

- Molecular Weight : 385.48 g/mol

- CAS Number : 124190-28-9

- Structure : The compound contains multiple functional groups including carboxylic acids, amides, and thioethers which contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. It is structurally related to beta-lactam antibiotics, particularly meropenem, which is known for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1.0 µg/mL |

The compound has shown lower MIC values against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a potential preference for targeting specific bacterial cell wall structures.

The mechanism by which this compound exerts its antimicrobial effects involves inhibition of bacterial cell wall synthesis. Similar to other beta-lactams, it binds to penicillin-binding proteins (PBPs), disrupting the peptidoglycan layer formation essential for bacterial viability.

Study on Efficacy in Resistant Strains

A recent study focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The findings suggested that while some resistance mechanisms were present, the compound retained activity against certain resistant strains.

Key Findings:

- The compound demonstrated synergistic effects when combined with traditional antibiotics.

- Enhanced efficacy was observed in biofilm-forming bacteria, which are typically more resistant to treatment.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide distribution in tissues with high affinity for renal tissues.

- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its biological activity.

- Excretion : Renal excretion as both unchanged drug and metabolites.

Safety assessments have shown a favorable profile with minimal adverse effects at therapeutic doses. Long-term studies are ongoing to further evaluate chronic exposure effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrolidinyl and sulfanyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.

- Neuroprotective Effects : Research indicates that derivatives of pyrrole compounds can exhibit neuroprotective properties. The specific functional groups in this compound may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

- Antimicrobial Properties : Some studies have investigated the antimicrobial potential of related compounds. The unique structure of this compound could lead to effective antimicrobial agents, particularly against resistant strains of bacteria.

Biochemical Applications

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor, particularly in pathways related to metabolism or signaling. This could be useful in developing drugs targeting specific enzymes involved in disease processes.

- Metabolomics Studies : As a metabolite, it may play a role in various metabolic pathways, making it a candidate for studies investigating metabolic disorders or the effects of drugs on metabolism.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of similar pyrrole derivatives on breast cancer cell lines. Results indicated that modifications to the pyrrole ring significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy against cancer cells.

- Neuroprotection Research : In a 2021 study published in Neuroscience Letters, researchers found that compounds with structural similarities provided significant protection against neuronal cell death induced by oxidative stress in vitro. This highlights the potential therapeutic applications for neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Testing : A recent study evaluated the antimicrobial properties of various pyrrole-based compounds against Staphylococcus aureus and Escherichia coli. The results showed promising activity, indicating that further exploration of this compound could yield effective antimicrobial agents.

Métodos De Preparación

Hantzsch Pyrrole Synthesis

The dihydropyrrole scaffold is constructed via a modified Hantzsch reaction, employing diketones and enamines. For example, bromoethyl ketones react with enamines derived from dimethyl acetonedicarboxylate and ethanolamine to yield pyrrole dicarboxylic acid esters. Cyclization under basic conditions (e.g., sodium hydride in DMF) forms the bicyclic pyrrolopyrrole system, which is subsequently hydrolyzed and decarboxylated to the monocarboxylic acid.

Key Reaction Conditions :

Reductive Functionalization

The methyl group at C-3 is introduced via alkylation during the Hantzsch reaction. For instance, using 1-bromo-2-butanone as the haloketone component results in a 6-methyl-substituted pyrrolopyrrole after cyclization. Subsequent Wolff-Kishner reduction of α-keto esters or borohydride-mediated reductions (NaBH₄ or NaBH₃CN) are employed to saturate the pyrrole ring and install hydroxyl groups.

Preparation of the Pyrrolidin-3-ylsulfanyl Substituent

Pyrrolidine Ring Synthesis

The 5-(dimethylcarbamoyl)pyrrolidine-3-thiol component is synthesized from L-proline derivatives. A representative route involves:

-

Protection : p-Nitrobenzyloxycarbonyl (PNB) protection of the pyrrolidine nitrogen.

-

Carbamoylation : Reaction with dimethylcarbamoyl chloride in the presence of diisopropylethylamine (DIPEA) to install the C-5 dimethylcarbamoyl group.

-

Thiol Introduction : Mitsunobu reaction or nucleophilic displacement of a mesylate intermediate with thiourea, followed by hydrolysis to yield the free thiol.

Example Protocol :

Thioether Coupling

The pyrrolidine thiol is coupled to the dihydropyrrole core via nucleophilic substitution or oxidative coupling. In meropenem syntheses, similar thioether formations use DIPEA in dichloromethane at -30°C to -40°C, achieving yields of 75–84%.

Optimized Conditions :

-

Base : DIPEA (1.2 equiv.).

-

Solvent : Dichloromethane or DMF.

-

Temperature : -35°C to -30°C.

Installation of the 1-Carboxy-2-hydroxypropyl Side Chain

Aldol Condensation

The β-hydroxy-α-carboxypropyl group is introduced via an aldol reaction between a glyoxylic acid derivative and a β-keto ester. Stereoselectivity is controlled using chiral auxiliaries or asymmetric catalysis.

Representative Steps :

Protecting Group Strategy

Temporary protection of carboxylic acids as p-nitrobenzyl esters or tert-butyl esters is critical to prevent side reactions during coupling steps. Final deprotection uses hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl in dioxane).

Deprotection Example :

-

Substrate : p-Nitrobenzyl-protected carboxylic acid.

-

Conditions : Zn powder (5 equiv.) in phosphate buffer (pH 4.0) at 30°C for 1 h.

Convergent Assembly and Final Optimization

Coupling Sequence

The fully functionalized pyrrolidine sulfanyl group is coupled to the dihydropyrrole core prior to side-chain installation to minimize steric hindrance. Late-stage introduction of the 1-carboxy-2-hydroxypropyl group ensures compatibility with the reaction conditions.

Crystallization and Purification

Final purification involves column chromatography (silica gel, eluent: ethyl acetate/hexanes) followed by recrystallization from acetone/water mixtures. Analytical data (HPLC, NMR) confirm purity and stereochemistry.

Crystallization Protocol :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages |

|---|---|---|---|

| Hantzsch + Thioether | Cyclization, thiol coupling, side-chain addn | 38–75% | Scalable, modular |

| Reductive Amination | Pyrrolidine alkylation, thiol displacement | 65–84% | Stereoselective, high purity |

| Convergent Assembly | Late-stage coupling of pre-formed subunits | 70–92% | Minimizes side reactions, high efficiency |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and how can intermediates be characterized?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and carbamoylation. For intermediates, use ESI-MS (electrospray ionization mass spectrometry) for molecular weight confirmation, as demonstrated in similar pyrrolidine-carboxylic acid derivatives . For example, intermediates in structurally analogous compounds were characterized via ESIMS (e.g., m/z: 293.2 for a pyridine-carboxylic acid derivative) .

- Experimental Design : Optimize reaction conditions (e.g., solvent, temperature, catalyst) for each step. For instance, palladium-catalyzed coupling reactions under inert atmospheres (40–100°C) have been effective for analogous heterocyclic systems .

Q. How can chiral centers and stereochemical purity be confirmed in this compound?

- Methodology : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polarimetric detection. For epimer separation, minor adjustments in mobile phase pH or organic modifier ratios may resolve co-eluting stereoisomers, as noted in pharmacopeial guidelines for related diastereomers .

Q. What analytical techniques are suitable for detecting impurities or degradation products?

- Methodology : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify low-abundance impurities. Pharmacopeial standards recommend gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for resolving structurally similar contaminants, such as sulfoxides or hydrolyzed carbamoyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in stability data under varying pH and temperature conditions?

- Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) and compare results with computational predictions (e.g., DFT calculations for bond dissociation energies). Environmental fate studies, such as those evaluating abiotic transformations in water/soil matrices, provide models for stability protocol design .

- Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in degradation kinetics. For instance, unexpected hydrolysis at neutral pH may arise from intramolecular interactions between the carboxy and carbamoyl groups .

Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Screening : Test counterions (e.g., sodium, lysine) to enhance aqueous solubility.

- Prodrug Design : Introduce ester or amide prodrug moieties at the carboxyl group, as seen in analogous pyrrolidine derivatives .

- In Silico Modeling : Use tools like COSMO-RS to predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .

Q. How can researchers resolve conflicting bioactivity data across different cell lines or animal models?

- Experimental Design :

- Standardized Assays : Use orthogonal assays (e.g., SPR for target binding, cell viability assays) to validate activity.

- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to account for interspecies variability .

Methodological Challenges and Solutions

Q. What chromatographic conditions separate co-eluting epimers or tautomers of this compound?

- Solution : Utilize HILIC (hydrophilic interaction chromatography) with a zwitterionic stationary phase (e.g., ZIC-cHILIC). Adjust column temperature (25–40°C) and buffer ionic strength to resolve tautomers, as reported for pyrazole-carboxylic acid analogs .

Q. How can reaction yields be improved for large-scale synthesis without compromising stereochemical integrity?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.